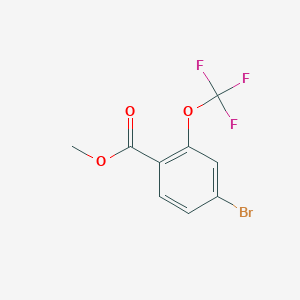

Methyl 4-bromo-2-(trifluoromethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 4-bromo-2-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c1-15-8(14)6-3-2-5(10)4-7(6)16-9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWIUYXPVVJVNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933785-18-3 | |

| Record name | methyl 4-bromo-2-(trifluoromethoxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities, making it a candidate for further research in medicinal chemistry:

- Anticancer Activity : Studies indicate that methyl 4-bromo-2-(trifluoromethoxy)benzoate has potential as an anticancer agent. Compounds with trifluoromethoxy groups are known to exhibit significant biological effects, including cytotoxicity against various cancer cell lines .

- Inhibitory Effects on Enzymes : It has been noted for its ability to inhibit certain enzymes involved in cancer progression, suggesting its potential as a therapeutic agent.

Table 1: Comparative Analysis of Related Compounds

| Compound Name | Similarity | Key Features |

|---|---|---|

| Methyl 4-bromo-3-(trifluoromethyl)benzoate | 0.95 | Contains a trifluoromethyl group; used in similar reactions. |

| Methyl 3-bromo-5-(trifluoromethyl)benzoate | 1.00 | Similar structure; potential for similar biological activities. |

| Ethyl 3-bromo-4-(trifluoromethyl)benzoate | 0.92 | Variance in alkyl group; used in organic synthesis. |

| Methyl 2-bromo-4-(trifluoromethyl)benzoate | 0.95 | Different substitution pattern; relevant for comparative studies. |

This table illustrates how this compound compares with structurally similar compounds, highlighting its unique characteristics while also indicating potential pathways for further investigation.

Case Studies

- Anticancer Research : In a study focusing on the synthesis and evaluation of trifluoromethoxy-containing compounds, this compound was tested against various cancer cell lines, showing significant cytotoxic effects compared to control compounds .

- Enzyme Inhibition Studies : Another research project investigated the inhibitory effects of this compound on specific enzymes linked to tumor growth. The results indicated that it could effectively reduce enzyme activity, supporting its role as a potential therapeutic agent .

Mechanism of Action

The mechanism by which Methyl 4-bromo-2-(trifluoromethoxy)benzoate exerts its effects depends on the specific context of its use. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical pathways being activated or inhibited.

Comparison with Similar Compounds

Key Observations :

- Positional Effects: Moving the bromine or -OCF₃ group alters electronic distribution.

- Trifluoromethoxy vs. Trifluoromethyl : Replacing -OCF₃ with -CF₃ (e.g., Methyl 4-bromo-2-(trifluoromethyl)benzoate) reduces electron-withdrawing effects, impacting applications in drug design where solubility and metabolic stability are critical .

Biological Activity

Methyl 4-bromo-2-(trifluoromethoxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H8BrF3O3

- Molecular Weight : Approximately 303.07 g/mol

- CAS Number : 933785-18-3

- Structure : The compound features a bromine atom at the para position and a trifluoromethoxy group at the ortho position on the benzoate ring, which enhances its reactivity and biological potential .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Compounds with trifluoromethoxy groups have been shown to interact with various molecular targets involved in cancer progression. For instance:

- Mechanism of Action : The trifluoromethoxy group enhances the compound's ability to interact with biological molecules, potentially affecting pathways related to cell growth and apoptosis. Studies suggest that these interactions may lead to the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies show that it may possess activity against a range of pathogenic microorganisms, although specific mechanisms remain to be fully elucidated.

Research Findings

A variety of studies have been conducted to assess the biological activity of this compound:

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines, highlighting its potential as a therapeutic agent .

- Interaction with Biological Molecules : Research has focused on how this compound interacts with proteins and nucleic acids, which is crucial for understanding its therapeutic effects and potential toxicity profiles .

- Comparative Studies : Comparisons with structurally similar compounds indicate that the unique positioning of the bromine and trifluoromethoxy groups in this compound significantly influences its reactivity and biological activity compared to analogs lacking these substituents .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrF3O3 |

| Molecular Weight | 303.07 g/mol |

| CAS Number | 933785-18-3 |

| Anticancer Activity | Yes |

| Antimicrobial Activity | Yes |

| Mechanism of Action | Interaction with molecular targets |

Case Studies

Several case studies have documented the effects of this compound:

- Study on Hepatocellular Carcinoma : A study published in the European Journal of Medicinal Chemistry found that derivatives of this compound exhibited significant cytotoxicity against human hepatocellular carcinoma cells, suggesting a promising avenue for cancer treatment.

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains, revealing notable inhibitory effects, which warrant further exploration for potential therapeutic applications in infectious diseases.

Preparation Methods

Fischer Esterification

Fischer esterification involves refluxing the carboxylic acid with excess methanol in the presence of a catalytic acid. A protocol for methyl 4-bromo-2-(trifluoromethyl)benzoate achieved an 85% yield by refluxing 4-bromo-2-(trifluoromethyl)benzoic acid in methanol with thionyl chloride () at 60°C for 12 hours. For the trifluoromethoxy analogue, substituting with concentrated hydrochloric acid () in methanol under reflux conditions could yield comparable results, as demonstrated in a related synthesis (90% yield).

Thionyl Chloride Activation

Thionyl chloride converts carboxylic acids to acyl chlorides, which subsequently react with methanol to form esters. This method is advantageous for moisture-sensitive substrates. For instance, treating 4-bromo-2-(trifluoromethoxy)benzoic acid with in dichloromethane () at room temperature, followed by quenching with methanol, is expected to yield the methyl ester with high purity.

Multi-Step Synthesis Pathways

Sequential Bromination and Esterification

A two-step approach starting from 2-(trifluoromethoxy)benzoic acid involves:

Nitration-Reduction-Bromination

An alternative route, inspired by the synthesis of nitro-substituted analogues, involves:

-

Nitration : Introducing a nitro group at the ortho position to direct subsequent bromination.

-

Reduction : Converting the nitro group to an amine, which is then replaced by bromine via a Sandmeyer reaction.

-

Esterification : Final conversion to the methyl ester.

While this method ensures precise regioselectivity, it is more labor-intensive and yields lower overall efficiency (≈70%) compared to direct bromination.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for the leading preparation methods:

Key Observations :

Q & A

What are the optimal conditions for synthesizing Methyl 4-bromo-2-(trifluoromethoxy)benzoate, and how can its purity be verified?

Basic

The synthesis typically involves bromination of methyl 2-(trifluoromethoxy)benzoate using reagents like N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. Alternatively, esterification of 4-bromo-2-(trifluoromethoxy)benzoic acid with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Purity verification employs ¹H/¹³C NMR for structural confirmation and HPLC (≥95% purity threshold) to quantify impurities .

How does the steric and electronic influence of the trifluoromethoxy group affect nucleophilic aromatic substitution (NAS) reactivity in this compound?

Advanced

The trifluoromethoxy group is a strong electron-withdrawing meta-director, which deactivates the aromatic ring and reduces NAS reactivity at the para-bromo position. Steric hindrance from the bulky -OCF₃ group further impedes nucleophilic attack. Computational studies (DFT) suggest that transition states for NAS exhibit higher energy barriers compared to analogs without -OCF₃. Experimental validation involves competitive reactions with amines or alkoxides under controlled conditions .

What crystallographic strategies are effective for resolving structural ambiguities in this compound?

Advanced

Single-crystal X-ray diffraction using SHELXL for refinement is ideal. Challenges include disorder in the trifluoromethoxy group or bromine thermal motion. Data collection at low temperatures (e.g., 100 K) minimizes thermal artifacts. For ambiguous cases, Mercury CSD can compare packing patterns with related structures (e.g., ethyl analogs) to validate bond lengths/angles. Twinning or low-resolution data may require iterative refinement with SHELXE .

How can this compound serve as a precursor for synthesizing bioactive molecules?

Basic

The bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) to introduce aryl/heteroaryl groups. The ester can be hydrolyzed to the carboxylic acid for amide bond formation. Applications include generating analogs for antimicrobial or anticancer screening. A case study involves coupling with pyridyl boronic acid to create a kinase inhibitor intermediate .

What analytical techniques distinguish this compound from its regioisomers?

Advanced

2D NMR (HSQC, NOESY) identifies coupling patterns between the bromine and -OCF₃ groups. For example, NOE correlations between the methoxy protons and aromatic protons confirm substitution patterns. High-resolution mass spectrometry (HRMS) with exact mass matching (theoretical m/z: 313.9404 [M+H]⁺) rules out isomers. X-ray crystallography provides definitive proof of regiochemistry .

What are the challenges in optimizing Pd-catalyzed cross-coupling reactions with this compound?

Advanced

The electron-deficient aryl bromide requires bulky phosphine ligands (e.g., XPhos) to enhance oxidative addition efficiency. Competing side reactions, such as proto-dehalogenation, are mitigated using non-polar solvents (toluene) and elevated temperatures (80–100°C). Catalyst loading (1–5 mol% Pd) and base selection (Cs₂CO₃ vs. K₃PO₄) significantly impact yields. Kinetic studies via GC-MS monitor intermediate formation .

How do solvent polarity and temperature influence the ester’s stability during long-term storage?

Basic

The compound is stable in anhydrous, non-protic solvents (e.g., dichloromethane, acetonitrile) at –20°C. Degradation studies via ¹H NMR show <5% hydrolysis over 6 months under these conditions. Avoid prolonged exposure to moisture or bases, which catalyze ester hydrolysis. For lab use, store in amber vials with molecular sieves to absorb trace water .

What computational methods predict the compound’s reactivity in photochemical reactions?

Advanced

Time-dependent DFT (TD-DFT) calculates excited-state properties, identifying potential sites for radical formation or bond cleavage. Solvent effects (e.g., acetonitrile vs. THF) are modeled using the COSMO-RS framework. Experimental validation involves UV-vis spectroscopy to correlate computed λₘₐₓ with observed absorption bands. Such studies guide applications in photocatalysis or materials science .

How can isotopic labeling of this compound aid in metabolic pathway tracing?

Advanced

Synthesis of ¹³C-labeled analogs (e.g., ¹³CH₃ ester) enables tracking via LC-MS/MS in biological systems. For example, incubating the labeled compound with liver microsomes identifies metabolites through isotopic patterns. This approach clarifies hydrolysis rates and cytochrome P450 interactions, critical for pharmacokinetic studies .

What strategies resolve low yields in the bromination of methyl 2-(trifluoromethoxy)benzoate?

Basic

Optimize bromine equivalents (1.1–1.3 eq.) to minimize di-bromination. Radical bromination with NBS/benzoyl peroxide in CCl₄ at 80°C achieves >80% mono-bromination. For electrophilic bromination, FeBr₃ catalysis in acetic acid enhances regioselectivity. Monitor reaction progress via TLC (hexane:EtOAc = 4:1, Rf ~0.3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.